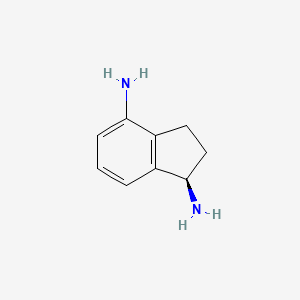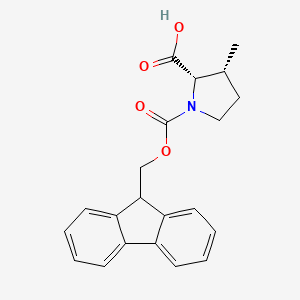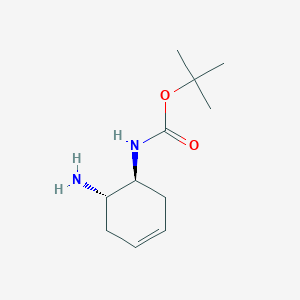![molecular formula C11H20N2O2 B8192520 [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B8192520.png)
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and reactivity. It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions . This compound is significant in various fields, including chemistry, biology, and medicine, due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:
R-NH2+(Boc)Cl→R-NH-(Boc)+HCl
where R represents the cyclohexene moiety.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reducing carbamates to amines.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the tert-butyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces primary amines.
Scientific Research Applications
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the nitrogen atom. The compound can be easily removed under acidic conditions, making it an ideal protecting group in organic synthesis .
Comparison with Similar Compounds
[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester can be compared with other carbamate protecting groups, such as:
tert-Butyl carbamate (Boc): Similar in function but used more broadly in peptide synthesis.
Carboxybenzyl carbamate (CBz): Another common protecting group, often used interchangeably with Boc.
The uniqueness of this compound lies in its specific structural features, which may confer distinct reactivity and stability compared to other carbamates.
Properties
IUPAC Name |
tert-butyl N-[(1S,6R)-6-aminocyclohex-3-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLNZCWYODODPW-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[(1R,6R)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192525.png)
![tert-butyl N-[(1R,6S)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192529.png)


